molecular formula C55H106O6 B1219303 1,3-Distearoyl-2-palmitoylglycerol CAS No. 2190-24-1

1,3-Distearoyl-2-palmitoylglycerol

Cat. No. B1219303
CAS RN: 2190-24-1
M. Wt: 863.4 g/mol
InChI Key: ZGVGTPFSVCXVNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-distearoyl-2-palmitoylglycerol and similar structured triglycerides often involves enzymatic processes. For instance, lipase-catalyzed reactions have been employed to create structured triglycerides, like 1,3-dioleoyl-2-palmitoylglycerol, in high yields and purity for applications such as infant nutrition. This enzymatic synthesis is performed through a two-step process that includes alcoholysis of tripalmitin followed by esterification with oleic acid, showcasing the specificity and efficiency of lipase enzymes in the production of desired triglyceride structures (Schmid et al., 1999).

Molecular Structure Analysis

The molecular structure of 1,3-distearoyl-2-palmitoylglycerol plays a crucial role in its physical and chemical properties. The asymmetric arrangement of fatty acid chains influences its crystallization behavior, polymorphism, and phase transitions. Studies have shown that the presence of palmitic acid at the sn-2 position of triglycerides like 1,3-distearoyl-2-palmitoylglycerol significantly affects their melting behavior and solid fat content, indicative of the intricate relationship between molecular structure and lipid functionality (Bouzidi & Narine, 2012).

Scientific Research Applications

Enrichment and Characterization

1,3-Distearoyl-2-palmitoylglycerol (DSP) is significantly enriched in certain processes for structured lipid production, particularly in infant formulas. Qin et al. (2011) detailed the enrichment of a similar compound, 1,3-dioleoyl-2-palmitoylglycerol, from leaf lard using fractionation and enzymatic acidolysis, highlighting its potential for structured lipid industries due to its beneficial nutritional properties in infant formulas (Qin et al., 2011).

Crystallization and Phase Behavior

The phase behavior of DSP and its related compounds has been a focus, with studies by Bouzidi and Narine (2012) examining the crystallization and melting behavior of similar compounds. These studies are crucial for understanding the physical properties of these lipids in various applications, including food processing and formulation (Bouzidi & Narine, 2012).

Application in Food Technology

Kang et al. (2013) explored the use of DSP in cocoa butter equivalents, which are crucial in the chocolate industry. Their study on fractionated palm stearin enriched in similar structured lipids like DSP indicates its potential in improving the quality and stability of cocoa butter products (Kang et al., 2013).

Synthesis for Infant Nutrition

Schmid et al. (1999) and others have focused on the synthesis of structured triglycerides similar to DSP for infant nutrition. The high yield and purity achieved in these syntheses, using sn1,3-regiospecific lipases, underscore its importance in creating nutritionally balanced infant formula (Schmid et al., 1999).

Stability Improvement in Food Products

Du et al. (2018) investigated the microencapsulation of DSP to improve its oxidative stability in food products, particularly infant formula. Their study demonstrates that microencapsulation can enhance the stability and nutritional value of DSP in food applications (Du et al., 2018).

Industrial Production Considerations

Wei et al. (2015) provided insights into the industrial production of DSP, emphasizing the optimization of reaction conditions to obtain high purity using enzyme catalysis. Such studies are pivotal for the large-scale production of DSP for various applications (Wei et al., 2015).

Future Directions

Future research could focus on the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of 1,3-Distearoyl-2-palmitoylglycerol. Additionally, the safety and hazards associated with this compound could be explored further. Studies on similar compounds like 1,3-dipalmitoyl-2-oleoylglycerol and 1,2-dioleoyl-3-palmitoyl-rac-glycerol could provide valuable insights .

properties

IUPAC Name

(2-hexadecanoyloxy-3-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVGTPFSVCXVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314731
Record name Triglyceride StPSt,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:0/16:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3-Distearoyl-2-palmitoylglycerol

CAS RN

2190-24-1
Record name Triglyceride StPSt,sn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triglyceride StPSt,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TG(18:0/16:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C
Record name TG(18:0/16:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Arakawa, T Kasai, Y Okumura… - Journal of Japan Oil …, 1998 - jstage.jst.go.jp
The polymorphism of 1, 3-rac-stearoyl-arachidoyl-2-oleoylglycerol(SOA) with 98. 7% purity prepared from sal fat (sal: Shorea robusta sp.) was determined by X-ray diffraction(XRD) and …
Number of citations: 6 www.jstage.jst.go.jp
M Nakajima, JB Snape, SK Khare - Methods in Non-Aqueous …, 2013 - books.google.com
º Applications of Enzymes and Page 81 º Applications of Enzymes and Membrane Technology in Fat and Oil Processing Mitsutoshi Nakajima, Jonathan B. Snape and Sunil Kumar …
Number of citations: 0 books.google.com
B Ivanova, M Spiteller - Journal of Food Measurement and …, 2014 - Springer
Quantitative UV-MALDI-Orbitrap mass spectrometric study of naturally occurring insecticides, acaricides and, piscicides rotenone (1), rotenolone (2), sumatrol (3), deguelin (4) as well as …
Number of citations: 5 link.springer.com
FE Mansouri, HE Farissi, MH Zerrouk, F Cacciola… - Applied Sciences, 2021 - mdpi.com
Phenol red (X-PR) and malachite green carbinol (MGC) are two textile finishing dyes, which are present in aquatic environments through industrial effluents. Due to the toxic nature of …
Number of citations: 9 www.mdpi.com
荒川浩, 笠井隆史, 奥村佳史, 丸銭詔司 - Journal of Japan Oil Chemists' …, 1998 - jlc.jst.go.jp
サル脂から調製した純度98.7%の1, 3-ステアロイルアラキドイル-2-オレオイルグリセリン (SOA) の結晶多形をX線回折およびDSCにより決定した.また, カカオ脂から調製した純度93.8%の1, 3-…
Number of citations: 3 jlc.jst.go.jp

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